3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene
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Overview
Description
3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[410]hept-4-ene is a complex organic compound that belongs to the class of bicyclo[410]heptenes These compounds are known for their unique structural features, which include a bicyclic framework with a cyclopropane ring fused to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. Platinum (II) and gold (I) catalysts are commonly used for this purpose . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Benzo-2-oxabicyclo[4.1.0]hept-3-en-5-one
- 6-(4-Methoxyphenyl)-3-[(4-methylbenzene)sulfonyl]-1-phenyl-3-azabicyclo[4.1.0]hept-4-ene
Uniqueness
3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[410]hept-4-ene is unique due to its specific combination of a sulfonyl group and a phenyl group on the bicyclic framework
Properties
CAS No. |
292607-22-8 |
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Molecular Formula |
C19H19NO2S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene |
InChI |
InChI=1S/C19H19NO2S/c1-15-7-9-18(10-8-15)23(21,22)20-12-11-19(13-17(19)14-20)16-5-3-2-4-6-16/h2-12,17H,13-14H2,1H3 |
InChI Key |
CYXDTMITUMDHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC3(C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
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